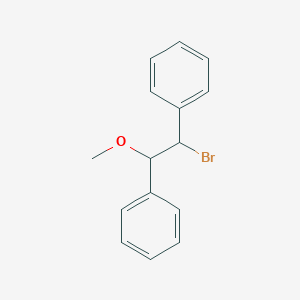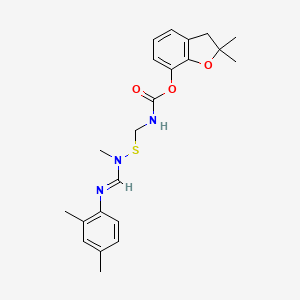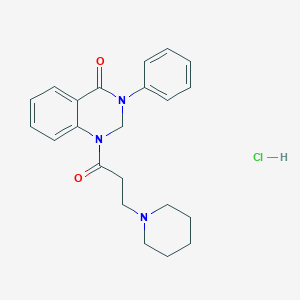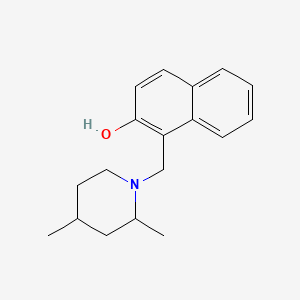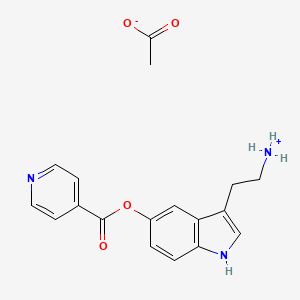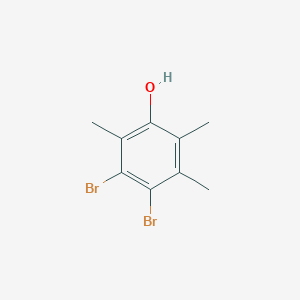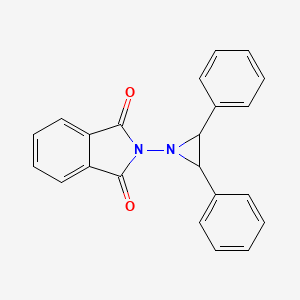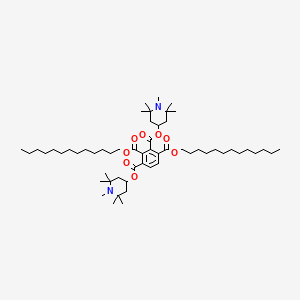
1,3-Bis(1,2,2,6,6-pentamethylpiperidin-4-yl) 2,4-ditridecyl benzene-1,2,3,4-tetracarboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,3-Bis(1,2,2,6,6-pentamethylpiperidin-4-yl) 2,4-ditridecyl benzene-1,2,3,4-tetracarboxylate is a complex organic compound known for its unique structural properties and applications. This compound is characterized by the presence of multiple piperidinyl groups and a benzene tetracarboxylate core, making it a valuable substance in various scientific and industrial fields.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Bis(1,2,2,6,6-pentamethylpiperidin-4-yl) 2,4-ditridecyl benzene-1,2,3,4-tetracarboxylate typically involves the esterification of benzene-1,2,3,4-tetracarboxylic acid with 1,2,2,6,6-pentamethylpiperidin-4-yl groups. The reaction is carried out in the presence of a suitable catalyst and solvent under controlled temperature and pressure conditions to ensure high yield and purity .
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors to maintain consistent reaction conditions and optimize production efficiency. The process involves the precise control of reactant concentrations, temperature, and pressure to achieve the desired product quality and minimize by-products .
Analyse Des Réactions Chimiques
Types of Reactions
1,3-Bis(1,2,2,6,6-pentamethylpiperidin-4-yl) 2,4-ditridecyl benzene-1,2,3,4-tetracarboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester groups into alcohols under suitable conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.
Substitution: Nucleophiles like amines and thiols can be used for substitution reactions.
Major Products
The major products formed from these reactions include carboxylic acids, alcohols, and substituted derivatives of the original compound, depending on the specific reaction conditions and reagents used .
Applications De Recherche Scientifique
1,3-Bis(1,2,2,6,6-pentamethylpiperidin-4-yl) 2,4-ditridecyl benzene-1,2,3,4-tetracarboxylate has a wide range of applications in scientific research:
Chemistry: Used as a stabilizer in polymer chemistry to prevent degradation and improve material properties.
Biology: Investigated for its potential as a protective agent against oxidative stress in biological systems.
Medicine: Explored for its potential use in drug delivery systems due to its ability to form stable complexes with various drugs.
Industry: Utilized as an additive in coatings and plastics to enhance durability and resistance to environmental factors
Mécanisme D'action
The mechanism of action of 1,3-Bis(1,2,2,6,6-pentamethylpiperidin-4-yl) 2,4-ditridecyl benzene-1,2,3,4-tetracarboxylate involves its interaction with free radicals and reactive oxygen species (ROS). The piperidinyl groups act as scavengers, neutralizing these reactive species and preventing oxidative damage. This compound also interacts with molecular targets such as enzymes and receptors, modulating their activity and contributing to its protective effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
Bis(1,2,2,6,6-pentamethylpiperidin-4-yl) sebacate: Known for its use as a light stabilizer in polymers.
Bis(1,2,2,6,6-pentamethylpiperidin-4-yl) butyl(3,5-di-tert-butyl-4-hydroxybenzyl)malonate: Used as an antioxidant in various applications
Uniqueness
1,3-Bis(1,2,2,6,6-pentamethylpiperidin-4-yl) 2,4-ditridecyl benzene-1,2,3,4-tetracarboxylate stands out due to its unique combination of piperidinyl groups and benzene tetracarboxylate core, providing enhanced stability and reactivity
Propriétés
Formule moléculaire |
C56H96N2O8 |
|---|---|
Poids moléculaire |
925.4 g/mol |
Nom IUPAC |
2-O,4-O-bis(1,2,2,6,6-pentamethylpiperidin-4-yl) 1-O,3-O-ditridecyl benzene-1,2,3,4-tetracarboxylate |
InChI |
InChI=1S/C56H96N2O8/c1-13-15-17-19-21-23-25-27-29-31-33-37-63-49(59)45-35-36-46(50(60)65-43-39-53(3,4)57(11)54(5,6)40-43)47(51(61)64-38-34-32-30-28-26-24-22-20-18-16-14-2)48(45)52(62)66-44-41-55(7,8)58(12)56(9,10)42-44/h35-36,43-44H,13-34,37-42H2,1-12H3 |
Clé InChI |
UPWDGFMHNPOYMU-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCCCCCCOC(=O)C1=C(C(=C(C=C1)C(=O)OC2CC(N(C(C2)(C)C)C)(C)C)C(=O)OCCCCCCCCCCCCC)C(=O)OC3CC(N(C(C3)(C)C)C)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


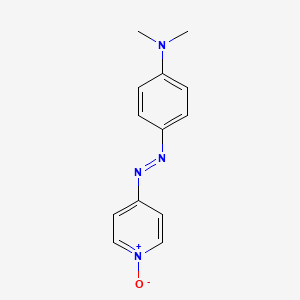
![2-[4-(3,3-Dimethylbut-1-ynyl)phenyl]-4-methylaniline](/img/structure/B13739948.png)
